N-Caproyl tyramine
Description
Structure
3D Structure
Properties
CAS No. |
1184818-23-2 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]hexanamide |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-14(17)15-11-10-12-6-8-13(16)9-7-12/h6-9,16H,2-5,10-11H2,1H3,(H,15,17) |
InChI Key |
OOAYUBIIDJANMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for N Caproyl Tyramine Analogs and Derivatives
Chemical Synthesis Approaches for N-Acylated Peptides and Amides
The chemical synthesis of N-acylated peptides and amides, including N-Caproyl tyramine (B21549), primarily revolves around the formation of a stable amide bond between a carboxylic acid (caproic acid) and an amine (tyramine). This process often requires the activation of the carboxylic acid and the protection of reactive functional groups to ensure selective and efficient acylation.
Stereoselective Synthesis of Diastereomers and Configuration Impact
The stereochemistry of N-acylated compounds can significantly influence their biological activity. pensoft.netresearchgate.net Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles due to their specific interactions with chiral biological targets like receptors and enzymes. google.comresearchgate.netwikipedia.org Therefore, the stereoselective synthesis of N-Caproyl tyramine analogs is of considerable interest.
One common strategy to control the stereochemical outcome of a reaction is the use of chiral auxiliaries. sigmaaldrich.comrsc.orgtudelft.nl A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereoselectivity of a subsequent reaction. rsc.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. rsc.orgtudelft.nl For example, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of amides. rsc.org
The configuration of the resulting diastereomers can have a profound impact on how the molecule interacts with biological systems. pensoft.net For instance, the different spatial arrangement of functional groups in diastereomers can lead to variations in binding affinity to a receptor or enzyme active site. pensoft.net This can result in one diastereomer being significantly more potent or having a different biological effect than the other. researchgate.net
Table 2: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis
| Chiral Auxiliary | Application |
| Evans Oxazolidinones | Used in diastereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. sigmaaldrich.com |
| Camphorsultam (Oppolzer's sultam) | Employed in various asymmetric transformations, including the construction of chiral oxazoline (B21484) rings. rsc.org |
| Pseudoephedrine | Used to direct the stereoselective alkylation of amides. rsc.org |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) | Utilized for the asymmetric α-alkylation of aldehydes and ketones. |
Biocatalytic and Enzymatic Routes for N-Acyl Amino Acid Synthesis (General Principles and Relevance)
As an alternative to traditional chemical synthesis, biocatalytic and enzymatic methods offer a greener and often more selective approach to the synthesis of N-acyl amino acids. acs.org These methods utilize enzymes, such as lipases and acylases, to catalyze the acylation reaction under mild conditions. acs.orgdiva-portal.org
Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. diva-portal.org In this process, an enzyme selectively acylates one enantiomer of a racemic amine, leaving the other enantiomer unreacted. diva-portal.org This allows for the separation of the two enantiomers. For instance, Candida antarctica lipase (B570770) B (CALB) is a widely used enzyme for the kinetic resolution of amines through acylation.
Furthermore, whole-cell biocatalysis can be employed for the de novo biosynthesis of N-acylated compounds. diva-portal.org This involves engineering microorganisms, such as Escherichia coli, to express the necessary enzymes to produce the desired compound from simple starting materials like glucose. diva-portal.org
The relevance of these biocatalytic methods to the synthesis of this compound and its analogs lies in their potential for high selectivity, milder reaction conditions, and reduced environmental impact compared to some chemical methods. The enzymatic approach can be particularly advantageous for achieving high enantiopurity, which is crucial given the importance of stereochemistry in biological activity.
Table 3: Enzymes Used in the Biocatalytic Synthesis of N-Acyl Amino Acids
| Enzyme | Function |
| Lipases (e.g., Candida antarctica lipase B) | Catalyze the acylation of amines, often with high enantioselectivity, making them suitable for kinetic resolution. |
| Penicillin G Acylase | Can be used for the deacylation of N-acylated compounds, which can be a step in a resolution process. acs.org |
| Amine Transaminases | Involved in the transfer of amino groups and can be used in dynamic kinetic resolution systems. |
| Tyrosine Decarboxylase and Arylalkylamine N-acyltransferase | Can be used in engineered microorganisms to produce N-acetyltyramine from L-tyrosine. diva-portal.org |
Metabolic Fate and Biotransformation Pathways of N Caproyl Tyramine Analogs
Predicted Major Metabolites Following Hydrolysis
The central step in the biotransformation of N-Caproyl tyramine (B21549) is the enzymatic cleavage of the amide bond linking the caproyl group to the tyramine molecule. This hydrolysis would yield two primary metabolites: tyramine and caproic acid. The subsequent metabolic pathways of these two compounds are well-documented.
Tyramine
Once liberated, tyramine is subject to extensive metabolism by several enzyme systems. It is a substrate for monoamine oxidases (MAO), particularly MAO-A, which catalyzes its oxidative deamination to 4-hydroxyphenylacetaldehyde. wikipedia.orgfrontiersin.org This aldehyde is then further oxidized to 4-hydroxyphenylacetic acid (4-HPAA), a major urinary metabolite. frontiersin.org Other enzymes involved in tyramine metabolism include flavin-containing monooxygenase 3 (FMO3), dopamine (B1211576) β-hydroxylase (DBH), and cytochrome P450 2D6 (CYP2D6). wikipedia.org Tyramine can also be converted to N-methyltyramine by phenylethanolamine N-methyltransferase (PNMT). wikipedia.org
Caproic Acid (Hexanoic Acid)
Caproic acid, a medium-chain fatty acid, is metabolized through pathways common to other fatty acids. The key enzyme in its activation is caproyl-CoA:acetate CoA-transferase, which converts it to caproyl-CoA. portlandpress.combiorxiv.org Once converted to its CoA thioester, it can enter the beta-oxidation pathway for energy production or be utilized in other biosynthetic processes.
Enzymatic Hydrolysis and Degradation Mechanisms in Biological Systems
The hydrolysis of the N-acyl amide bond in N-Caproyl tyramine is a critical step in its degradation. While direct enzymatic studies on this compound are lacking, research on similar N-acyl compounds provides insight into the potential mechanisms.
Acylation of amines like tyramine is a known biological process, and the reverse reaction—hydrolysis—is also common. nih.gov Enzymes such as fatty acid amide hydrolase (FAAH) are recognized for their role in the hydrolysis of N-acyl amides, including the endocannabinoid anandamide. nih.gov FAAH and other serine hydrolases are candidates for the enzymatic breakdown of this compound. nih.gov Studies on the related compound dilept (B12323279) (N-caproyl-L-prolyl-L-tyrosine methyl ester) show that it undergoes intensive metabolism by gastrointestinal esterases and peptidases, suggesting that the N-caproyl amide linkage is susceptible to enzymatic cleavage in biological systems. bmc-rm.org Promiscuous hydrolases and acyltransferases, such as PestE, have also been shown to catalyze the formation and, by extension, the hydrolysis of N-acyl tyramines in aqueous solutions. thieme-connect.com
Table 1: Potential Enzymes Involved in this compound Metabolism
| Enzyme Family | Potential Action on this compound | Reference |
| Amidohydrolases (e.g., FAAH) | Hydrolysis of the amide bond to release tyramine and caproic acid. | nih.gov |
| Carboxylesterases/Peptidases | Cleavage of the N-caproyl group, as seen with related N-acyl peptides. | bmc-rm.org |
| Monoamine Oxidases (MAO) | Metabolism of the liberated tyramine metabolite. | wikipedia.orgfrontiersin.org |
| Acyl-CoA Synthetases | Activation of the liberated caproic acid metabolite for further metabolism. | portlandpress.combiorxiv.org |
Preclinical Pharmacokinetic Investigations
Absorption and Distribution Studies in Model Organisms
This compound, being more lipophilic than tyramine due to the six-carbon acyl chain, is expected to be readily absorbed from the gastrointestinal tract. Studies on other N-acyl compounds demonstrate that acylation can influence absorption and distribution. For instance, the bioavailability of the N-caproyl-containing peptide dilept is significantly affected by its formulation. nih.gov Following absorption, this compound would be distributed via the systemic circulation and likely undergo first-pass metabolism in the liver and other tissues rich in hydrolytic enzymes. The distribution of its metabolites would follow their individual pharmacokinetic profiles. For example, tyramine has a reported half-life of 0.5 to 1.0 hour in humans. biopharmaservices.com
Blood-Brain Barrier Permeability and Brain Distribution
The ability of this compound to cross the blood-brain barrier (BBB) is a crucial pharmacokinetic parameter. Tyramine itself is generally considered unable to cross the BBB to a significant extent. wikipedia.org However, modification of its structure, such as by N-acylation, can alter its lipophilicity and potential for brain penetration. Studies using in vitro models like the parallel artificial membrane permeability assay (PAMPA) have shown that N-methylated derivatives of tyramine have some potential for BBB permeability. researchgate.netnih.gov The addition of the caproyl group increases the lipid solubility of the tyramine molecule, which could potentially enhance its ability to cross the BBB via passive diffusion. However, without direct experimental data, the extent of this compound's brain distribution remains speculative. Research on the related compound dilept and its active metabolite N-caproyl-L-prolyl-L-tyrosine has shown that they can penetrate the BBB in rats. nih.gov
Table 2: Predicted Metabolites of this compound
| Initial Compound | Primary Metabolic Step | Resulting Metabolites | Further Metabolites | Reference |
| This compound | Amide Hydrolysis | Tyramine | 4-Hydroxyphenylacetaldehyde, 4-Hydroxyphenylacetic acid (4-HPAA) | wikipedia.orgfrontiersin.org |
| Caproic Acid | Caproyl-CoA, Beta-oxidation products | portlandpress.combiorxiv.org |
Biological Stability in Plasma and Other Biological Matrices
The stability of N-acylated compounds in biological matrices is a critical determinant of their pharmacokinetic profile and therapeutic efficacy. Research into the biological stability of this compound analogs, particularly in plasma, reveals significant species-dependent variations and provides insights into their metabolic fate.
Detailed investigations have been conducted on Dilept (N-caproyl-L-prolyl-L-tyrosine methyl ester), a close structural analog of this compound. These studies offer valuable information regarding the stability of the N-caproyl moiety in biological fluids.
In Vitro Plasma Stability:
Studies have demonstrated a marked difference in the stability of Dilept in rat plasma compared to human plasma. In vitro experiments have shown that Dilept is rapidly hydrolyzed in rat plasma. researchgate.netacs.orgbmc-rm.org Conversely, it exhibits greater stability in human plasma under similar conditions. researchgate.netacs.org This variance is attributed to the differing enzymatic activity between the species. bmc-rm.org The primary metabolic transformation observed is the hydrolysis of the methyl ester, leading to the formation of N-caproyl-L-prolyl-L-tyrosine (Metabolite M1). researchgate.netacs.org
The rapid degradation in rat plasma is primarily due to the action of gastrointestinal esterases and peptidases. bmc-rm.org In contrast, these enzymatic activities appear to be less pronounced in human plasma, contributing to the enhanced stability of the compound. researchgate.netacs.org Another metabolite identified following oral administration in rats is N-caproyl-L-proline (Metabolite M2), which results from the enzymatic hydrolysis of the peptide bond by peptidases. researchgate.netacs.org
The following table summarizes the observed stability of Dilept in different plasma matrices.
| Biological Matrix | Stability Profile | Key Findings | Citations |
| Rat Plasma (in vitro) | Rapidly hydrolyzed | Subject to intensive metabolism by esterases and peptidases. | researchgate.netacs.orgbmc-rm.org |
| Human Plasma (in vitro) | More stable | Exhibits greater resistance to enzymatic degradation compared to rat plasma. | researchgate.netacs.org |
| Rabbit Plasma | More stable than in rats | Less susceptible to enzymatic action by gastrointestinal peptidases compared to rats. | bmc-rm.org |
Detailed Research Findings:
Further research into the biotransformation of Dilept has provided a clearer picture of its metabolic pathway. Upon administration, the parent drug is detected in human blood plasma for a short duration and at low concentrations due to its intensive biotransformation. researchgate.net The primary metabolites, N-caproyl-L-prolyl-tyrosine (M-1) and N-caproyl-L-proline (M-2), are found in the blood plasma for a more extended period, typically between 4 to 8 hours. researchgate.net
The brain-to-plasma distribution coefficient for Dilept in rats has been determined to be 2.0, while for its active metabolite, N-caproyl-L-prolyl-L-tyrosine, it is 0.5. researchgate.net This indicates that the parent compound can cross the blood-brain barrier.
The table below outlines the major metabolites of Dilept identified in biological systems.
| Metabolite | Chemical Name | Formation Pathway | Biological Matrix Detected | Citations |
| M-1 | N-caproyl-L-prolyl-L-tyrosine | Hydrolysis of the methyl ester of Dilept. | Blood plasma (human, rat) | researchgate.netacs.orgresearchgate.net |
| M-2 | N-caproyl-L-proline | Enzymatic hydrolysis of the peptide bond in Dilept by peptidases. | Blood plasma (rat) | researchgate.netacs.orgresearchgate.net |
These findings underscore the importance of the chemical structure and the biological environment in determining the stability and metabolic fate of this compound analogs. The susceptibility of the ester and peptide linkages to enzymatic hydrolysis is a key factor influencing their biological half-life.
Structure Activity Relationship Sar Studies of N Caproyl Tyramine Analogs
Influence of N-Acyl Moiety Length on Bioactivity
The length of the N-acyl moiety in N-acyltyramine analogs is a critical determinant of their biological activity. Research has shown that altering the carbon chain length of the fatty acid attached to the tyramine (B21549) molecule can significantly impact the compound's effects.
Studies on N-acylprolyltyrosine amides, which are structurally related to N-caproyl tyramine, have revealed a sharp increase in bioactivity when the n-hydrocarbon chain on the N-acyl group is extended from four to five carbon atoms. researchgate.net This suggests an optimal chain length for interaction with its biological target. Conversely, N-acetylation, which involves a shorter two-carbon acyl group, has been shown to decrease or even reverse the pharmacological action of the parent tyramine compound. researchgate.net
Differential scanning calorimetry studies on N-acyltyramines have demonstrated that the transition temperatures of these compounds increase with the increasing length of the fatty acid acyl chain. researchgate.net This indicates that longer acyl chains lead to more tightly packed molecular structures. researchgate.net
The relationship between acyl chain length and bioactivity often follows a parabolic trend. For instance, in a series of tyrosyl derivatives, the maximum antimicrobial and antileishmanial activity was observed with a 10-carbon acyl chain (TyC10). researchgate.net This "cut-off" effect is likely due to the surfactant properties of the derivatives, where an optimal balance of hydrophilicity and lipophilicity is required for effective biological interaction. researchgate.net
Interactive Table: Effect of N-Acyl Chain Length on Bioactivity of Tyramine Analogs.
| Compound Class | Acyl Chain Length Variation | Observed Effect on Bioactivity | Citation |
|---|---|---|---|
| N-Acylprolyltyrosine amides | Increase from C4 to C5 | Dramatic increase in bioactivity | researchgate.net |
| N-Acetyltyramine | C2 (Acetylation) | Decreased or reversed action of parent compound | researchgate.net |
| Tyrosyl derivatives | Varied (C2 to C18:1) | Parabolic relationship, with peak antimicrobial/antileishmanial activity at C10 | researchgate.net |
Stereochemical Determinants of Biological Activity, focusing on L-Tyrosine Diastereomers
The three-dimensional arrangement of atoms, or stereochemistry, is a crucial factor in the biological activity of this compound analogs, particularly those derived from amino acids. The specific configuration of chiral centers within the molecule can dictate its ability to bind to and activate its target receptors.
In the case of N-acylprolyltyrosine amides, research has clearly indicated that the biological activity resides almost exclusively in the L-Tyrosine diastereomers. researchgate.net This highlights the stereospecificity of the target receptor, which preferentially recognizes and interacts with one specific stereoisomer. The configuration of the amino acids is as important as the size of the N-acyl group in determining the compound's activity. researchgate.net
This stereochemical dependence is a common theme in drug design. For example, in the development of melanocortin receptor agonists, replacing L-phenylalanine with its D-stereoisomer resulted in greater agonistic activity. drugdesign.org This demonstrates that even a subtle change in the spatial orientation of a single functional group can have a profound impact on biological function. The study of chiral flavonoids also shows that the structure, including stereochemistry, has a strong influence on biological activity. nih.gov
The synthesis of specific stereoisomers is therefore a key consideration in the development of potent and selective this compound-based compounds. Understanding the stereochemical requirements of the target allows for the design of molecules with improved efficacy and reduced off-target effects.
Molecular Modeling and Conformational Analysis for Ligand-Receptor Interactions
Molecular modeling and conformational analysis are powerful computational tools used to understand how this compound and its analogs interact with their biological targets at a molecular level. These techniques provide insights into the three-dimensional structure of the ligand and the receptor, as well as the dynamics of their binding.
Conformational analysis focuses on the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. imperial.ac.uk For flexible molecules like this compound, which possesses a rotatable acyl chain, understanding the preferred conformation is key to predicting its binding affinity. imperial.ac.uk The N-acyl group's conformation can be influenced by factors like the length of the carbon chain and the presence of other functional groups. mdpi.com
Molecular docking simulations are used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov This allows researchers to visualize the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govmdpi.com For instance, molecular dynamics simulations of a tyramine receptor from Sitophilus oryzae have shown that the binding of agonists like tyramine induces specific conformational changes in the receptor, particularly in the intracellular loop 3 (IL3) region. nih.gov These conformational changes are essential for initiating the cellular response. nih.gov
These computational approaches are integral to the rational design of new analogs. By building homology models of receptors and performing docking studies, scientists can predict the binding modes of novel compounds and prioritize the synthesis of those with the most promising interaction profiles. plos.org This strategy has been successfully applied to various receptor systems, including histamine (B1213489) receptors, to elucidate the molecular basis of ligand specificity and selectivity. mdpi.com
Rational Design Principles Based on Endogenous Peptidomimetics, such as Neurotensin (B549771) Analogs
The rational design of this compound analogs often draws inspiration from endogenous peptides, which are naturally occurring signaling molecules in the body. By mimicking the structure and function of these peptides, it is possible to create smaller, more stable molecules, known as peptidomimetics, with improved drug-like properties. nih.gov
A notable example is the development of N-acylprolyltyrosine amides as analogs of neurotensin. researchgate.net Neurotensin is a peptide involved in various physiological processes, and its analogs have been investigated as potential atypical antipsychotic agents. researchgate.netnih.gov One such analog, Dilept (B12323279) (N-caproyl-L-prolyl-L-tyrosine methyl ester), has shown a spectrum of pharmacological activities similar to both atypical neuroleptics and neurotensin itself. nih.govresearcher.life Studies have shown that Dilept can increase the levels of dopamine (B1211576) and its metabolites in the nucleus accumbens, a key brain region involved in reward and motivation. nih.govresearcher.life
The design of these peptidomimetics involves identifying the key pharmacophoric elements of the endogenous peptide—the essential features required for biological activity. drugdesign.org For instance, in the case of neurotensin, the tripeptide sequence at its C-terminus is crucial for its activity. The N-acylprolyltyrosine amides were designed to mimic this "tripeptoid" structure. researchgate.net
This approach allows for the creation of compounds with enhanced metabolic stability and oral bioavailability compared to their parent peptides. nih.gov By systematically modifying the structure of the peptidomimetic, such as altering the N-acyl group or the amino acid residues, researchers can fine-tune the compound's activity and selectivity. researchgate.net This rational design process, guided by the principles of peptidomimetics, has proven to be a powerful strategy in the discovery of novel therapeutic agents. nih.govrsc.org
Pharmacological Investigations and Mechanistic Elucidation of N Caproyl Tyramine Analogs Preclinical Focus
Neuropharmacological Activities
Studies reveal that N-caproyl-L-prolyl-L-tyrosine methyl ester possesses a complex pharmacological profile, interacting with multiple neurotransmitter systems in the brain. researchgate.netproquest.com Its activity is characterized by a combination of antidopamine, glutamate (B1630785) modulatory, and cholinomimetic properties. researchgate.net
Preclinical in vivo tests demonstrate that N-caproyl-L-prolyl-L-tyrosine methyl ester (GZR-123) exhibits significant antidopamine activity. researchgate.net This was established through its ability to counteract behaviors induced by dopamine (B1211576) agonists in animal models. researchgate.net Specifically, the compound was effective in inhibiting apomorphine-induced climbing behavior in mice and ameliorating L-DOPA-induced impairments in extrapolatory escape behavior in rats. nih.gov
A key finding from comparative studies is that GZR-123 demonstrates a favorable profile compared to the atypical antipsychotic sulpiride. It shows antidopamine effects at substantially lower intraperitoneal doses and, crucially, does not provoke catalepsy, a marker for extrapyramidal side effects, even at doses far exceeding the effective range. researchgate.net
| Test | Compound | Effective Dose (i.p.) | Cataleptogenic Effect |
|---|---|---|---|
| Apomorphine-induced climbing (mice) / L-DOPA-dependent extrapolatory behavior (rats) | GZR-123 | 0.4–4.0 mg/kg | None observed (up to >500 mg/kg) |
| Sulpiride | 16.0–17.5 mg/kg | Pronounced catalepsy at 120 mg/kg |
Research indicates that N-caproyl-L-prolyl-L-tyrosine methyl ester modulates the glutamatergic system. researchgate.net Neurotransmitter analysis of its effects on cognitive tasks revealed that the compound facilitates central glutamatergic neurotransmission, specifically involving the N-methyl-D-aspartate (NMDA) receptor pathway. researchgate.net The modulation of glutamatergic systems, particularly NMDA receptors, is considered a key mechanism in the action of atypical antipsychotic drugs and is linked to improvements in cognitive and negative symptoms associated with psychosis. nih.gov
In addition to its effects on dopaminergic and glutamatergic systems, N-caproyl-L-prolyl-L-tyrosine methyl ester demonstrates cholinomimetic properties. researchgate.net Preclinical studies have shown that the compound facilitates central cholinergic neurotransmission. researchgate.net This facilitation is comprehensive, engaging both muscarinic and nicotinic cholinergic pathways. researchgate.net The engagement of the cholinergic system is a critical component of its procognitive effects. researchgate.net
Cognitive Function Enhancement Mechanisms
The procognitive effects of N-caproyl-L-prolyl-L-tyrosine methyl ester have been demonstrated in preclinical models of learning and memory. In a passive avoidance conditioned reflex (PACR) test, the compound was found to improve both the acquisition and retrieval of the reflex, particularly under challenging conditions such as undertraining. researchgate.net Furthermore, it was shown to prevent the amnesic effect induced by electroshock. researchgate.net
Its procognitive potential has also been assessed using the novel object recognition (NOR) test in rats, a model considered relevant for studying cognitive deficits in schizophrenia, especially those related to attention and episodic memory. The mechanisms underlying these cognitive enhancements are directly linked to its ability to facilitate glutamatergic (NMDA type) and cholinergic (both muscarinic and nicotinic) neurotransmission. researchgate.net
| Cognitive Test | Observed Effect | Underlying Mechanism |
|---|---|---|
| Passive Avoidance Conditioned Reflex (PACR) | Improved acquisition and retrieval; prevented electroshock-induced amnesia. researchgate.net | Facilitation of central glutamatergic (NMDA) and cholinergic (muscarinic and nicotinic) neurotransmission. researchgate.net |
| Novel Object Recognition (NOR) | Evaluated for effects on attention and episodic memory. |
Antipsychotic-Like Behavioral Phenotypes and Activity Profiles
N-caproyl-L-prolyl-L-tyrosine methyl ester (Dilept) has been extensively characterized as a potential antipsychotic agent with an atypical profile. researchgate.net Its antipsychotic-like activity is supported by its ability to inhibit dopamine-agonist induced behaviors, as detailed in section 5.1.1. researchgate.netnih.gov The defining characteristic of its atypical profile is the separation between its effective antidopamine activity and a lack of extrapyramidal side effects, such as catalepsy, which are common with conventional neuroleptics. researchgate.net The combination of antidopamine, glutamate modulatory, and cholinomimetic effects suggests that the compound could be effective in addressing both the positive and negative symptoms of schizophrenia. researchgate.net
Other Biological System Interactions
As an analog of neurotensin (B549771), N-caproyl-L-prolyl-L-tyrosine methyl ester and its main metabolite, N-caproyl-L-prolyl-L-tyrosine (GZR-125), have been shown to interact with thermoregulatory systems. researchgate.net In studies on rats, the compound influenced the vegetative mechanisms of heat emission. researchgate.net In a cold environment, it was found to disturb compensatory vasoconstriction, resulting in a decrease in body temperature. researchgate.net
Enzyme Inhibition Potentials
The interaction of N-caproyl tyramine (B21549) analogs with various enzymes is a significant area of preclinical investigation. Research has particularly focused on their potential to inhibit tyrosinase and their stability against metabolic enzymes like peptidases.
N-acylated tyrosine derivatives have been identified as inhibitors of tyrosinase, a key copper-containing enzyme responsible for the initial steps of melanin (B1238610) synthesis. researchgate.net This inhibitory action is of interest for applications in cosmetics and medicine as a depigmenting agent. researchgate.net For instance, a study on N-acyl dehydrotyrosine derivatives isolated from the marine bacterium Thalassotalea sp. demonstrated notable tyrosinase inhibition. nih.gov One such compound, Thalassotalic acid A, exhibited an IC50 value of 130 μM against mushroom tyrosinase, a potency comparable to the widely used inhibitor, arbutin (B1665170) (IC50 = 100 μM). nih.gov The structural requirements for this inhibition appear to include a carboxylic acid and a straight aliphatic chain, which are present in N-caproyl tyramine. nih.gov Furthermore, a patent has described the use of potassium caproyl tyrosine in modulating tyrosinase expression. google.com
The stability of these compounds against metabolic enzymes has also been assessed. The dipeptide analog, N-caproyl-L-prolyl-L-tyrosine methyl ester (known as Dilept), undergoes significant metabolism by gastrointestinal esterases and peptidases. bmc-rm.org In preclinical rat models, oral administration of Dilept (B12323279) led to the formation of its active metabolite, N-caproyl-L-prolyl-L-tyrosine, through enzymatic hydrolysis. researchgate.net This indicates that while the N-caproyl group provides lipophilicity, the amide and ester bonds in such analogs are susceptible to enzymatic cleavage.
The parent molecule, tyramine, is a known substrate for monoamine oxidase (MAO). augustahealth.com MAO-A is the primary enzyme responsible for deaminating tyramine. mdpi.com Inhibition of this enzyme can lead to a dangerous build-up of tyramine, though the direct inhibitory potential of this compound on MAO has not been extensively documented. augustahealth.com
Table 1: Tyrosinase Inhibition by N-Acyl Tyramine Analogs
| Compound | Source Organism/Method | Target Enzyme | Inhibitory Concentration (IC50) | Reference Compound (IC50) |
| Thalassotalic acid A | Thalassotalea sp. PP2-459 | Mushroom Tyrosinase | 130 μM | Arbutin (100 μM) |
| N-trans-feruloyltyramine | Synthesis | B16 Melanoma Cells | Dose-dependent inhibition | Kojic Acid |
| N-Nicotinoyl tyramine | Synthesis | B16F10 Cells | No direct enzyme inhibition | N/A |
Data sourced from multiple preclinical studies. nih.govresearchgate.netnih.gov
Immunomodulatory Properties
N-acyl amides, the broader chemical class to which this compound belongs, are recognized for their immunomodulatory activities. tandfonline.com These molecules are often considered analogs of endocannabinoids, a class of lipid signaling molecules that play a crucial role in regulating inflammation and immunity. tandfonline.comnih.gov
The immunomodulatory effects of N-acyl amides are mediated through various signaling pathways, including G-protein coupled receptors (GPRs), peroxisome proliferator-activated receptors (PPARs), and transient receptor potential (TRP) channels. mdpi.comrug.nl For example, N-acyl amides produced by gut microbiota, such as N-3-hydroxypalmitoyl glycine, can activate the G2A receptor (GPR132), which is highly expressed in macrophages and other lymphoid tissues. nih.gov Other related molecules, like N-lauroyl tryptamine, act as antagonists for the EBI2 receptor (GPR183), which is associated with inflammatory bowel disease. frontiersin.org
Preclinical studies on specific N-acyl amides have demonstrated their anti-inflammatory potential. N-acyl dopamines can inhibit human T-cell activation by blocking key transcription factors like NFAT, NF-κB, and AP-1. rug.nl Palmitoylethanolamide (PEA), another well-studied N-acyl amide, exerts anti-inflammatory and neuroprotective actions, primarily through the activation of PPAR-α. mdpi.com
A study involving a complex antigen containing an N-caproyl-L-tyrosine moiety provided evidence for its influence on the adaptive immune response. The trifunctional antigen was shown to induce both IgM and IgG plaque-forming cells in mice, suggesting a role in the isotype switching of immunoglobulins, a critical process in generating an effective antibody response. nih.gov The parent amine, tyramine, can also interact with the immune system by acting as an agonist for Trace Amine-Associated Receptors (TAARs), which are expressed on various immune cells, including B-lymphocytes, T-lymphocytes, and neutrophils, and are involved in regulating immune responses. mdpi.com
Cellular Signaling Pathway Crosstalk, e.g., Interaction with Tyrosine Kinases
The tyrosine residue within this compound makes it a candidate for interaction with tyrosine kinase signaling pathways, which are fundamental to numerous cellular processes. ontosight.ai Tyrosine kinases are enzymes that phosphorylate tyrosine residues on target proteins, thereby activating or deactivating signaling cascades that control cell growth, differentiation, and metabolism. medsci.org
While direct modulation of tyrosine kinase activity by this compound has not been explicitly detailed, studies on related molecules provide insight into potential mechanisms. Peptides that contain tyrosine residues can serve as substrates for tyrosine kinases. ontosight.ai An investigation into the signaling of the high-affinity IgE receptor (FcεRI) used a bivalent ligand containing N-caproyl-L-tyrosine to cross-link the receptors on mast cells. nih.gov This study found that sterically restricted, cyclic dimers formed by this ligand resulted in an altered pattern of tyrosine phosphorylation of the receptor's subunits (γ-subunit phosphorylation without β-subunit phosphorylation) and prevented the activation of the downstream tyrosine kinase, Syk. nih.gov This suggests that the spatial presentation of the tyrosine-containing moiety can significantly impact the initiation of a tyrosine kinase-dependent signaling cascade.
Furthermore, the broader family of N-acyl amides interacts with a variety of signaling pathways. N-acyl dopamines, for instance, not only inhibit inflammatory pathways like NF-κB but also stimulate the transcriptional activity of PPARs, which are nuclear receptors that regulate gene expression related to metabolism and immune function. rug.nl The parent compound, tyramine, is an agonist for TAAR1, a G-protein coupled receptor that can modulate downstream signaling. mdpi.comnih.gov N-acetyl-L-tyrosine, an analog, was found not to impact lysosome positioning, a process regulated by the mTOR signaling pathway, suggesting that the free amino group of the tyramine backbone is necessary for certain signaling activities. biorxiv.org
Melanogenesis Regulation (as suggested for related compounds)
Several analogs of this compound have demonstrated significant effects on melanogenesis, the process of melanin production, in preclinical models. These compounds primarily exert their effects by targeting the expression and activity of tyrosinase, the rate-limiting enzyme in melanin synthesis. researchgate.netnih.gov
N-trans-feruloyltyramine, a structurally similar N-acyl tyramine, was found to inhibit melanogenesis in B16 melanoma cells in a dose-dependent manner. researchgate.netnih.gov Its inhibitory potency was reported to be greater than that of kojic acid, a standard whitening agent. researchgate.net The mechanism of action was attributed to a marked decrease in the expression of the tyrosinase enzyme. researchgate.net
Similarly, N-nicotinoyl tyramine, a novel niacinamide derivative, effectively inhibited melanin production in α-MSH-stimulated B16F10 murine melanoma cells, human melanocytes, and a 3D cultured human skin model. nih.gov Interestingly, this compound did not directly inhibit the catalytic activity of tyrosinase. Instead, it suppressed the gene expression of the Microphthalmia-associated transcription factor (MITF), a key regulator that controls the expression of tyrosinase and other melanogenic proteins. nih.gov This finding points to a mechanism of action that involves the upstream regulation of the melanogenesis pathway.
Patents have also highlighted the potential of this chemical class. One patent discloses that tyramine derivatives represented by a general formula inclusive of this compound have a markedly superior effect on suppressing melanin production compared to tyramine itself and are non-toxic. google.com Another patent describes a composition containing potassium caproyl tyrosine, which increases the bioavailability of tyrosine, in combination with L-phenylalanine and taurine. google.com This association is claimed to modulate tyrosinase expression and act on the physiological pigment-forming mechanism, with the goal of preventing and slowing the graying of hair. google.com
Table 2: Mechanistic Insights into Melanogenesis Regulation by N-Acyl Tyramine Analogs
| Compound | Cell Model/System | Primary Mechanism of Action | Effect on Melanin Production |
| N-trans-feruloyltyramine | B16 Melanoma Cells | Downregulation of tyrosinase expression | Inhibition |
| N-Nicotinoyl tyramine | B16F10 Cells, Human Melanocytes | Suppression of MITF and subsequent tyrosinase gene expression | Inhibition |
| Potassium caproyl tyrosine | Patented Composition | Modulation of tyrosinase expression | Inhibition |
Data compiled from preclinical studies and patent literature. google.comresearchgate.netnih.gov
Analytical Methodologies for N Caproyl Tyramine and Its Metabolites
Advanced Chromatographic Techniques for Separation and Characterization
Chromatography is a fundamental technique for separating individual components from a mixture. frontiersin.orgresearchgate.net For compounds like N-Caproyl tyramine (B21549), the complexity of the sample matrix (e.g., plasma, tissue extracts, food products) makes the coupling of chromatography with mass spectrometry the gold standard for analysis. nist.govwikipedia.org This combination, known as hyphenated chromatography, leverages the separation power of chromatography and the identification capabilities of mass spectrometry. researchgate.netcpur.in
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile compounds. thermofisher.comdrawellanalytical.com For non-volatile molecules like N-Caproyl tyramine, a chemical derivatization step is required to increase their volatility, making them suitable for GC analysis. nih.gov GC-MS is highly effective for both qualitatively identifying compounds based on their mass spectra and quantitatively measuring their concentration. nist.gov
The process involves injecting a prepared sample into the gas chromatograph, where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) transports the vaporized analytes through a long, thin capillary column. thermofisher.com The separation occurs based on the differential partitioning of the analytes between the stationary phase coating the column and the mobile gas phase. researchgate.net As each separated component elutes from the column, it enters the mass spectrometer. researchgate.net In the MS, molecules are ionized, typically by electron ionization (EI), which causes them to fragment into characteristic patterns. These patterns serve as a molecular "fingerprint" for structural elucidation. nist.govnih.gov
Research on analogous N-acyl amino acids, such as the neuroleptic dilept (B12323279) (N-caproyl-L-prolyl-L-tyrosine methyl ester) and its metabolites, demonstrates the utility of GC-MS for this class of compounds. researchgate.netresearchgate.net After derivatization to form volatile trimethylsilyl (B98337) (TMS) derivatives, these compounds can be effectively separated and analyzed. researchgate.net The mass spectrometer then provides detailed structural information and allows for precise quantification.
Below is a table summarizing typical GC-MS parameters used for the analysis of derivatized amino acid compounds, which are applicable to this compound.
Table 1: Typical GC-MS Instrumental Parameters
| Parameter | Setting | Purpose |
|---|---|---|
| GC System | Agilent, Thermo Fisher, or equivalent | Provides the separation platform. |
| Column | Capillary column (e.g., RTX-1, RTX-5) | Separates the derivatized analytes. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |
| Injection Mode | Split/Splitless | Introduces the sample into the GC. |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Controls the elution of compounds based on boiling points. |
| MS System | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | Detects and identifies the separated compounds. nih.gov |
| Ionization Mode | Electron Ionization (EI), 70 eV | Fragments the analyte to produce a characteristic mass spectrum. nih.gov |
| Mass Analyzer | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides a complete spectrum for identification; SIM increases sensitivity for quantification. thermofisher.com |
| Transfer Line Temp | ~290°C | Ensures analytes remain in the gas phase when moving from GC to MS. nih.gov |
This table presents a generalized set of parameters. Specific methods must be optimized for this compound and its specific metabolites.
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is a highly sensitive and specific technique for analyzing compounds in complex biological matrices. wikipedia.orgmpi-bremen.de Unlike GC-MS, HPLC is suitable for a wider range of molecules, including non-volatile and thermally unstable compounds like this compound and its metabolites, often without the need for derivatization. wikipedia.orgnih.gov
In HPLC-MS/MS, the sample is dissolved in a liquid and pumped under high pressure through a column packed with a solid adsorbent material (stationary phase). mpi-bremen.de The separation is based on the different interactions of the sample components with the stationary and mobile phases. mpi-bremen.de The eluent from the HPLC column is then directed into the mass spectrometer. An interface, typically using electrospray ionization (ESI), converts the molecules in the liquid phase into gas-phase ions. wikipedia.orgnih.gov
Tandem mass spectrometry (MS/MS) adds another layer of specificity. A precursor ion corresponding to the mass of the target analyte (e.g., this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. google.comnih.gov This process, known as selected reaction monitoring (SRM), significantly reduces background noise and enhances quantification accuracy, making it ideal for trace-level analysis in samples like plasma or food extracts. thermofisher.comirb.hr Studies on similar peptide structures and biogenic amines have successfully used HPLC-MS/MS for isolation and identification from complex samples. nih.govmdpi.comresearchgate.net
Table 2: Typical HPLC-MS/MS Instrumental Parameters
| Parameter | Setting | Purpose |
|---|---|---|
| HPLC System | UHPLC/HPLC System (e.g., Agilent, Waters, Shimadzu) | High-pressure liquid separation. |
| Column | Reversed-phase (e.g., C18, C8) | Separates analytes based on hydrophobicity. sielc.com |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol with additives (e.g., formic acid) | Elutes analytes from the column. |
| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of the separation. |
| MS System | Triple Quadrupole (QqQ) or Quadrupole-Time-of-Flight (Q-TOF) | Provides mass analysis with high selectivity and/or high resolution. thermofisher.comnih.gov |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | Creates gas-phase ions from the liquid eluent. |
| Analysis Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification of specific analytes. irb.hr |
| Collision Gas | Argon or Nitrogen | Used to fragment precursor ions in the collision cell. |
This table presents a generalized set of parameters. Method optimization is essential for the specific analytes of interest.
Sample Preparation and Derivatization Strategies
Effective sample preparation is a critical prerequisite for reliable chromatographic analysis. The primary goals are to extract the analytes of interest from the sample matrix, remove interfering substances, and concentrate the sample to detectable levels. cabidigitallibrary.org
For this compound and its metabolites in biological fluids like plasma or serum, a common initial step is protein precipitation. This is often achieved by adding a strong acid, such as perchloric acid or trichloroacetic acid, which denatures and precipitates proteins. nih.govcabidigitallibrary.orgnih.gov The sample is then centrifuged, and the supernatant containing the analyte is collected for further processing. cabidigitallibrary.org
Derivatization is a chemical modification of the analyte to enhance its analytical properties. mjcce.org.mk
For GC-MS Analysis: As this compound contains polar functional groups (-OH and -NH-), it is not sufficiently volatile for direct GC analysis. Derivatization with a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is employed. This process replaces the active hydrogens on the hydroxyl and amide groups with nonpolar trimethylsilyl (TMS) groups. researchgate.netresearchgate.net The resulting TMS-derivatized this compound is more volatile and thermally stable, allowing for successful separation and detection by GC-MS. nih.gov
For HPLC-MS/MS Analysis: While often not necessary, derivatization can sometimes be used to improve chromatographic separation or ionization efficiency. For biogenic amines, pre-column derivatization with reagents like dansyl chloride is a well-established technique that improves retention on reversed-phase columns and enhances detection sensitivity. nih.govcabidigitallibrary.orgnih.gov
Mass Spectrometric Fragmentation Patterns for Metabolite Identification
Mass spectrometry is not just a detector; it is a powerful tool for structural elucidation. libretexts.org During mass analysis, particularly with techniques like electron ionization (EI) in GC-MS or collision-induced dissociation (CID) in MS/MS, the parent molecule breaks apart in a predictable manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, reveals a pattern of fragment ions that helps to identify the molecule's structure. nist.govyoutube.com
For this compound, the fragmentation pattern would be characterized by cleavages at the most labile bonds. Key fragmentation pathways would include:
Amide Bond Cleavage: The bond between the caproyl carbonyl group and the tyramine nitrogen is a likely point of cleavage. This would result in fragment ions corresponding to the N-caproyl moiety and the tyramine moiety.
Benzylic Cleavage: A characteristic fragmentation for tyramine and its derivatives is the cleavage of the C-C bond adjacent to the aromatic ring, leading to the formation of a stable tropylium-like ion.
Side-Chain Fragmentation: The hexanoyl (caproyl) chain can undergo fragmentation, leading to a series of ion peaks separated by 14 mass units (CH₂). libretexts.org
The identification of metabolites relies on recognizing shifts in the mass of the parent ion and its fragments. For instance, a hydroxylation of the aromatic ring on tyramine would result in a 16-dalton increase in the mass of the parent ion and any fragments containing the modified ring. By comparing the fragmentation patterns of suspected metabolites to the parent compound, their structures can be proposed and confirmed, often with the use of synthesized reference standards. nih.govresearchgate.net
Table 3: Predicted Mass Spectrometric Fragments for this compound
| Ion Description | Proposed Structure / Origin | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Protonated Parent Molecule | 250.18 |
| Tyramine Fragment | Cleavage of amide bond | 138.09 |
| Caproyl Cation | Cleavage of amide bond | 99.08 |
| Benzylic Fragment | Cleavage of ethylamine (B1201723) side chain from tyramine moiety | 107.05 |
| Water Loss | Loss of H₂O from the tyramine hydroxyl group | 232.17 |
Note: The m/z values are for the monoisotopic mass of the protonated species ([M+H]⁺) in ESI-MS. Fragmentation patterns must be confirmed experimentally.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Tyramine |
| N-caproyl-L-prolyl-L-tyrosine methyl ester (dilept) |
| N-caproyl-L-prolyl-L-tyrosine |
| N-caproyl-L-proline |
| Trimethylsilyl (TMS) |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Dansyl chloride |
| Perchloric acid |
| Trichloroacetic acid |
| Helium |
| Nitrogen |
| Acetonitrile |
| Methanol |
Translational Research Perspectives and Future Directions
Translational research on N-Caproyl tyramine (B21549) and its related compounds is paving the way for novel therapeutic and cosmetic applications. By bridging the gap between basic scientific discoveries and clinical use, researchers are exploring the synthesis of more potent analogs, identifying new biological targets, and developing sophisticated delivery systems to enhance efficacy.
Q & A
Basic Research Questions
How can researchers design experiments to quantify the neurotransmitter-releasing efficacy of tyramine derivatives like N-Caproyl tyramine?
Methodological Answer:
- Use synaptosomal preparations to measure the efflux of neurotransmitters (e.g., dopamine, serotonin) via radiolabeled tritium assays.
- Calculate EC50 values using non-linear regression analysis (e.g., GraphPad Prism) to determine compound potency. Express efficacy as a percentage of maximal release (%Emax) relative to a tyramine control (100 μM for SERT, 10 μM for DAT/NET) .
- Validate results with statistical tools to account for variability in "releasable" neurotransmitter pools across biological replicates.
What experimental conditions optimize bacterial tyramine production for in vitro studies?
Methodological Answer:
- Use factorial designs to test variables such as pH, temperature, glucose concentration, and salt content. For example:
- pH: Acidic conditions (pH ≤5) maximize tyramine production during the stationary phase .
- Carbon Sources: Glucose (0.6%) enhances production under low pH, while sodium chloride (≥10%) inhibits it .
- Tyrosine Availability: Ensure tyrosine is present in the medium, as it is a precursor; pre-existing tyramine in the medium may suppress synthesis .
What analytical methods are recommended for detecting and quantifying tyramine in biological matrices?
Methodological Answer:
- Chromatography: Use HPLC or LC-MS with UV detection at 275 nm (tyramine’s absorbance peak) .
- Fluorescence Sensing: Deploy molecularly imprinted test strips (e.g., CDs-MIP) for on-site detection with a limit of detection (LOD) of 0.059 mg/L and 90–104% recovery rates .
- NMR/UV-Vis: Confirm structural integrity of tyramine conjugates (e.g., hyaluronic acid–tyramine) via phenol group integration in ^1H NMR (6.7–7.1 ppm) and UV absorbance .
Advanced Research Questions
How can researchers resolve contradictions in reported tyramine production conditions across bacterial strains?
Methodological Answer:
- Conduct strain-specific multifactorial experiments (e.g., L. brevis vs. C. divergens) to isolate variables like oxygen availability, nitrate, and salt tolerance .
- Use RNA sequencing to compare gene expression profiles (e.g., TDC enzyme activity) under conflicting conditions (e.g., glucose supplementation at 5°C vs. 23°C) .
- Apply IPA (Ingenuity Pathway Analysis) to identify metabolic pathways (e.g., NAD/NADP redox imbalance) that explain strain-specific discrepancies .
What mechanisms underlie tyramine-induced genotoxicity, and how can they be experimentally validated?
Methodological Answer:
- DNA Damage Assays: Measure micronucleus (MN) frequency and chromatin assembly defects in colonocytes exposed to tyramine (1.2–2.0 mM) .
- Oxidative Stress Markers: Quantify lipid ROS accumulation (ferroptosis) and mitochondrial dysfunction via GSEA (Gene Set Enrichment Analysis) of RNA-seq data .
- Inhibitor Studies: Pre-treat cells with MAO inhibitors (e.g., tranylcypromine) to assess H2O2-mediated mtDNA damage using single-strand breakage assays .
How can enzyme kinetics explain substrate selectivity in tyramine-derived amide synthesis?
Methodological Answer:
- Compare Km values between tyramine and alternative substrates (e.g., serotonin) using purified enzymes (e.g., hydroxycinnamoyl transferase) .
- Conduct competitive inhibition assays with tyrosine analogs to evaluate binding affinity and catalytic efficiency.
- Use structural modeling (e.g., crystallography) to identify active-site residues critical for tyramine recognition .
What advanced structural analysis techniques elucidate tyramine’s conformational flexibility in supramolecular assemblies?
Methodological Answer:
- Perform X-ray crystallography on tyramine salts (e.g., Lpyrtyr, R-mantyr) to analyze hydrogen-bonding patterns and synthon flexibility .
- Use NMR relaxation experiments to study side-chain dynamics in aqueous vs. lipid environments.
- Apply DFT calculations to model energetically favorable conformations under varying pH and ionic conditions .
Data Interpretation & Contradiction Management
How should researchers address conflicting data on tyramine’s role in migraine pathogenesis?
Methodological Answer:
- Longitudinal Cohort Studies: Track tyramine intake and migraine incidence using real-time dietary logging tools (e.g., Curelator Inc.’s methodology) .
- Statistical Subgroup Analysis: Stratify participants by MAO inhibitor use, tyramine sensitivity (self-reported vs. biomarker-validated), and dietary avoidance patterns .
- Mechanistic Overlap: Investigate shared pathways with other biogenic amines (e.g., norepinephrine release assays) to disentangle tyramine-specific effects .
What strategies improve selectivity in catalytic hydrogenation for tyramine synthesis?
Methodological Answer:
- Optimize Pd/C catalyst performance by adjusting hydrogen pressure, agitation rate, and auxiliary agents (e.g., sulfuric acid) to suppress byproducts .
- Monitor reaction intermediates via in situ FTIR to identify competing hydrogenolysis pathways.
- Validate purity using HPLC-MS and compare yields against theoretical maxima (e.g., 100% tyramine hydrogen sulfate) .
Methodological Resources & Validation
How can researchers ensure robust validation of N-nitrosamine risk assessments in tyramine-containing pharmaceuticals?
Methodological Answer:
- Conduct structural similarity analyses using NIST Chemistry WebBook data to predict nitrosamine formation potential from amine precursors .
- Validate negative results with accelerated nitrosation assays (e.g., high-yield nitrosamine conditions) to confirm absence of byproducts .
- Cross-reference with literature examples of non-nitrosamine outcomes under analogous synthetic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
